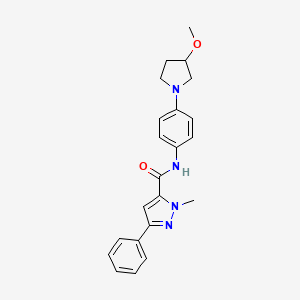
N-(4-(3-metoxipirrolidin-1-il)fenil)-1-metil-3-fenil-1H-pirazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” is a compound that has been identified as an orally bioavailable H3 receptor antagonist and β-amyloid aggregation inhibitor for the treatment of Alzheimer’s disease . It demonstrated IC value of 0.52 nM in H3R antagonism and good selectivity over other histamine receptor subtypes .
Synthesis Analysis
The synthesis of compounds with similar structures has been reported in the literature. For instance, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
- El anillo de pirrolidina en este compuesto sirve como un andamiaje versátil para el diseño de nuevas moléculas biológicamente activas . Los químicos medicinales aprovechan su hibridación sp3, estereoquímica y no planaridad para explorar eficazmente el espacio farmacoforo.
- Los estudios de relación estructura-actividad (SAR) han revelado que los sustituyentes N'- y los sustituyentes 4'-fenilo influyen en la actividad antibacteriana. Por ejemplo, la actividad antibacteriana aumenta con los sustituyentes N'-Ph y 4'-fenilo .
- Las estrategias sintéticas del compuesto implican la construcción de anillos a partir de diferentes precursores cíclicos o acíclicos o la funcionalización de anillos de pirrolidina preformados (por ejemplo, derivados de prolina) .
- Los investigadores han desarrollado métodos para sintetizar compuestos relacionados que contienen pirrolidina, expandiendo la caja de herramientas para químicos sintéticos .
- Investigar el modo de unión de este compuesto a proteínas enantioselectivas es crucial. Diferentes estereoisómeros y orientaciones de sustituyentes pueden conducir a perfiles biológicos variables .
Química Medicinal y Desarrollo de Fármacos
Agentes Antibacterianos
Química Sintética
Estudios Biológicos
Mecanismo De Acción
Target of Action
The primary targets of a compound like “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” would likely be specific proteins or enzymes within the body. These targets are usually identified through a combination of biochemical assays and computational modeling .
Mode of Action
The compound would interact with its target(s) by binding to specific sites on the protein or enzyme. This binding could inhibit the function of the protein or enzyme, alter its function, or potentially enhance its function .
Biochemical Pathways
The compound’s interaction with its target(s) could affect various biochemical pathways. The specific pathways affected would depend on the role of the target protein or enzyme in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and the presence of specific transport proteins could all affect its pharmacokinetics .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in cell signaling or gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-methyl-5-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-25-21(14-20(24-25)16-6-4-3-5-7-16)22(27)23-17-8-10-18(11-9-17)26-13-12-19(15-26)28-2/h3-11,14,19H,12-13,15H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVNYQLPPBRUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4CCC(C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-DIETHYL-6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]QUINOLINE-3-CARBOXAMIDE](/img/structure/B2572950.png)
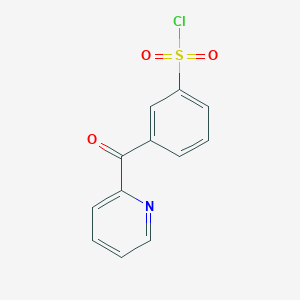
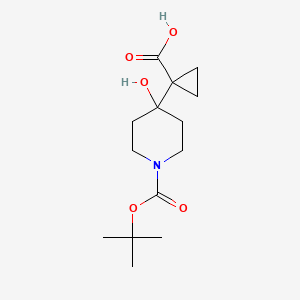
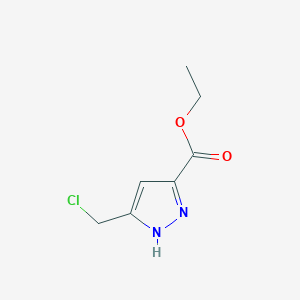
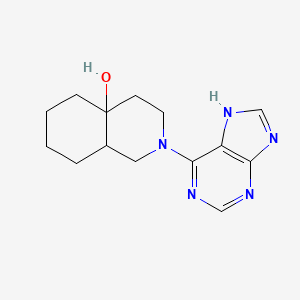
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2572958.png)
![3,4,5-trimethoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2572961.png)
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2572962.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2572963.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2572964.png)
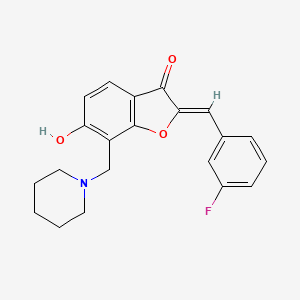
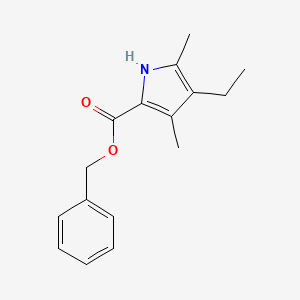
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2572970.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2572971.png)
